N-[(4-acetylphenyl)carbamothioyl]furan-2-carboxamide
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Overview
Description
N-[(4-acetylphenyl)carbamothioyl]furan-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a furan ring, an acetylphenyl group, and a carbamothioyl moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-acetylphenyl)carbamothioyl]furan-2-carboxamide typically involves the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone under inert reflux conditions . The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with the amino group of 4-aminoacetophenone to form the desired product. The reaction is monitored using spectroscopic techniques such as 1H-NMR, 13C-NMR, and FT-IR to confirm the structure of the synthesized compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-acetylphenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.
Substitution: The acetylphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-acetylphenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its enzyme inhibition activity is attributed to its ability to bind to the active sites of enzymes like AChE and BChE, thereby preventing substrate binding and subsequent enzymatic activity . The compound’s anti-cancer properties are believed to result from its ability to induce apoptosis in cancer cells through various signaling pathways .
Comparison with Similar Compounds
N-[(4-acetylphenyl)carbamothioyl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-[(4-acetylphenyl)carbamothioyl]pivalamide: This compound shares a similar structure but with a pivalamide group instead of a furan ring.
Carbamothioyl-furan-2-carboxamide derivatives: These derivatives exhibit similar chemical properties and biological activities, including anti-cancer and anti-microbial potential.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9(17)10-4-6-11(7-5-10)15-14(20)16-13(18)12-3-2-8-19-12/h2-8H,1H3,(H2,15,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYYJAXQFHFUNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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